molecular formula C19H21NO3S B6788050 N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-dihydro-2-benzofuran-5-sulfonamide

N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-dihydro-2-benzofuran-5-sulfonamide

Cat. No.: B6788050
M. Wt: 343.4 g/mol
InChI Key: QQZZDDBFSLYPFH-IBGZPJMESA-N
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Description

N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-dihydro-2-benzofuran-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a tetrahydronaphthalene moiety with a benzofuran sulfonamide group, which may contribute to its distinctive chemical and biological properties.

Properties

IUPAC Name

N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-dihydro-2-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-13-5-6-14-3-2-4-19(18(14)9-13)20-24(21,22)17-8-7-15-11-23-12-16(15)10-17/h5-10,19-20H,2-4,11-12H2,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZZDDBFSLYPFH-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2NS(=O)(=O)C3=CC4=C(COC4)C=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CCC[C@@H]2NS(=O)(=O)C3=CC4=C(COC4)C=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through catalytic hydrogenation of naphthalene derivatives under high pressure and temperature conditions.

    Synthesis of the Benzofuran Sulfonamide: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and aldehydes, followed by sulfonation using reagents like chlorosulfonic acid.

    Coupling Reaction: The final step involves coupling the tetrahydronaphthalene moiety with the benzofuran sulfonamide through amide bond formation, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the process would be optimized for efficiency and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction rates and yields.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve selectivity.

    Purification Techniques: Employing advanced purification methods like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen, nitro, or alkyl groups on the benzofuran ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The sulfonamide group can inhibit certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Its unique structure allows it to bind to specific biological receptors, aiding in the study of receptor-ligand interactions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Therapeutic Agents: Investigated for its potential therapeutic effects in treating diseases like cancer or infections.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene.

    Benzofuran Sulfonamides: Compounds with similar benzofuran and sulfonamide structures.

Uniqueness

    Structural Complexity: The combination of tetrahydronaphthalene and benzofuran sulfonamide is unique, providing distinct chemical and biological properties.

By understanding the synthesis, reactions, applications, and mechanisms of N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-dihydro-2-benzofuran-5-sulfonamide, researchers can explore its full potential in scientific and industrial contexts.

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